Vapor‑Phase Alumina Hydrolysis: 7.3‑Fold Higher Ester Yield Compared with 3,6‑Dichloro‑2‑(trichloromethyl)pyridine
In a direct head‑to‑head comparison within the same patent, 2,6‑dichloro‑3‑(trichloromethyl)pyridine was converted over γ‑alumina at 350 °C to methyl 2,6‑dichloronicotinate with 100% conversion and 70% yield, whereas the regioisomer 3,6‑dichloro‑2‑(trichloromethyl)pyridine gave only 9.6% yield of methyl 3,6‑dichloropicolinate under nearly identical conditions [1]. This demonstrates that the 3‑trichloromethyl arrangement uniquely enables efficient nicotinic acid ester formation.
| Evidence Dimension | Yield of methyl dichloropyridinecarboxylate via vapor‑phase γ‑alumina hydrolysis |
|---|---|
| Target Compound Data | 100% conversion; 70% yield to methyl 2,6‑dichloronicotinate |
| Comparator Or Baseline | 3,6‑Dichloro‑2‑(trichloromethyl)pyridine: 9.6% yield to methyl 3,6‑dichloropicolinate |
| Quantified Difference | 7.3‑fold higher yield (70% vs. 9.6%) for the target compound |
| Conditions | 22 mm Ø quartz tube packed with 15.0 g γ‑alumina (Harshaw Al‑3945), 350–356 °C, tetrachloroethylene solution, retention time ~1.0 s (US Patent 5,166,352, Examples 1 and 2) |
Why This Matters
Procurement of the correct regioisomer eliminates costly yield losses and downstream purification of low‑value by‑products in nicotinate ester manufacturing.
- [1] US Patent 5,166,352, Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines, Examples 1 (lines 137–152) and 2 (lines 153–161). View Source
